2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred International Union of Pure and Applied Chemistry name being 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-ol. The compound is alternatively designated as 2-(1-methylimidazol-2-yl)sulfanylethanol according to computational naming algorithms employed by chemical databases. The Chemical Abstracts Service registry number 53064-92-9 serves as the primary identification code for this compound across multiple chemical databases and commercial suppliers.
The molecular identifier system employs several standardized representations to ensure unambiguous identification. The International Chemical Identifier string InChI=1S/C6H10N2OS/c1-8-3-2-7-6(8)10-5-4-9/h2-3,9H,4-5H2,1H3 provides a complete structural description that can be universally interpreted by chemical software systems. The corresponding International Chemical Identifier Key XMHVEJIITNFCBG-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure, facilitating rapid database searches and cross-referencing.
Database classification systems categorize this compound within multiple chemical families, including aliphatic heterocycles, aromatic heterocycles, heterocyclic compounds, alcohols, primary alcohols, aromatic cyclic structures, and imidazoles. This multi-categorical classification reflects the compound's diverse functional group composition and structural complexity.
Molecular Architecture and Stereochemical Considerations
The molecular formula C6H10N2OS defines a compact structure containing six carbon atoms, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 158.22 grams per mole. The architectural framework consists of three distinct structural domains: a methylated imidazole ring, a thioether bridge, and a primary alcohol terminus.
The imidazole ring system forms the core aromatic heterocycle, with nitrogen atoms positioned at the 1 and 3 positions of the five-membered ring. The methyl substitution occurs at the N-1 position, creating a stable tertiary nitrogen center that influences the electronic properties of the ring system. The thioether linkage connects the C-2 position of the imidazole ring to an ethyl chain, with the sulfur atom serving as the bridging element between the aromatic and aliphatic portions of the molecule.
Simplified Molecular Input Line Entry System notation CN1C=CN=C1SCCO provides a linear representation of the molecular connectivity, illustrating the sequence of bonds from the methylated nitrogen through the imidazole ring, across the thioether bridge, and terminating at the primary alcohol group. This notation captures the essential connectivity pattern while maintaining compatibility with computational chemistry software systems.
The stereochemical analysis reveals that the compound lacks chiral centers, resulting in a single stereoisomeric form. The molecular geometry exhibits flexibility around the thioether bond and the ethyl chain, allowing for multiple conformational states in solution. The imidazole ring maintains planarity due to its aromatic character, while the aliphatic chain can adopt various rotational conformations.
Comparative Analysis of Alternative Synonyms and Registry Numbers
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-8-3-2-7-6(8)10-5-4-9/h2-3,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHVEJIITNFCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379247 | |
| Record name | 2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53064-92-9 | |
| Record name | 2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential as a pharmacological agent . Its imidazole ring contributes to biological activity, making it a candidate for drug design.
Antimicrobial Activity
Research indicates that derivatives of imidazole possess significant antimicrobial properties. The thioether functionality in 2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol may enhance these effects, making it suitable for developing new antibiotics or antifungal agents .
Anticancer Potential
Studies have shown that imidazole derivatives can exhibit anticancer activity. The compound's ability to interact with biological targets involved in cancer progression is under investigation. For instance, it may inhibit specific enzymes or pathways critical for tumor growth .
Materials Science Applications
In materials science, this compound is being evaluated for its role in synthesizing novel materials.
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with tailored properties. Its functional groups allow for various chemical modifications, leading to materials with enhanced mechanical or thermal properties .
Corrosion Inhibitors
Imidazole derivatives are known to act as effective corrosion inhibitors in metal protection. The thioether group can form protective films on metal surfaces, reducing oxidation rates and prolonging the lifespan of metal components .
Biochemical Probes
Due to its unique structure, this compound can be utilized as a biochemical probe in research settings.
Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms. By inhibiting specific enzymes, researchers can gain insights into metabolic pathways and regulatory mechanisms within cells .
Fluorescent Labeling
Potential applications also include the development of fluorescent probes for imaging biological systems. The imidazole moiety can be modified to include fluorescent tags, allowing for real-time monitoring of cellular processes .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Antimicrobial Efficacy Study : A study published in the European Journal of Medicinal Chemistry demonstrated that imidazole derivatives showed promising activity against various bacterial strains, suggesting that similar compounds could be developed from this compound .
- Polymer Synthesis Research : Research conducted at a leading university explored the synthesis of copolymers using this compound, revealing enhanced thermal stability and mechanical strength compared to traditional polymers .
- Corrosion Inhibition Analysis : A comprehensive study evaluated the effectiveness of imidazole-based compounds as corrosion inhibitors in acidic environments, showcasing significant reductions in corrosion rates when using derivatives similar to 2-[(1-methyl-1H-imidazol-2-yldithio]ethan-1-ol .
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the sulfur atom can form covalent bonds with thiol groups in proteins, potentially altering their function .
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact: Replacing the hydroxyl group with a ketone (as in compound 3) increases melting point (214–215°C vs.
- Aromatic Substituents : Fluorinated or halogenated aryl groups (e.g., in compound 6 and sertaconazole) enhance bioactivity, likely due to improved target binding and metabolic stability .
Metabolic Stability and Pharmacokinetics
- 2-Alkylimidazole Derivatives : Replacing the thioether (–S–) linker with a methylene group (–CH₂–) in imidazole derivatives (e.g., compounds 1 and 2 in ) reduces metabolic degradation. For instance, 2-alkylimidazoles showed only 10–20% biotransformation after 4 hours in human liver microsomes, compared to rapid degradation of thioether analogues .
- Hydroxyl vs. Ketone Groups : The hydroxyl group in this compound may increase susceptibility to phase II metabolism (e.g., glucuronidation) compared to ketone-containing analogues like compound 3 .
Biological Activity
2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol, also known as a thioether compound, features a unique combination of an imidazole ring, a sulfur atom, and an ethanol group. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H10N2OS
- Molecular Weight : 158.22 g/mol
- CAS Number : 53064-92-9
- Canonical SMILES : CN1C=CN=C1SCCO
Synthesis
The synthesis typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with ethylene oxide in the presence of a base like sodium hydroxide. This method allows for the nucleophilic attack of the thiol group on ethylene oxide, resulting in the formation of the desired compound .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 0.75 | 1.5 |
| Candida albicans | 0.25 | 0.5 |
These results demonstrate that the compound is particularly effective against Staphylococcus aureus and Candida albicans, indicating its potential as an antifungal and antibacterial agent .
The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the sulfur atom may form covalent bonds with thiol groups in proteins, potentially altering their function .
Case Studies
A study conducted on various derivatives of imidazole highlighted that compounds similar to this compound showed promising results in inhibiting bacterial growth and biofilm formation. For instance, derivatives were tested for their ability to inhibit Staphylococcus aureus biofilm formation, demonstrating significant reductions compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. A study indicated that imidazole derivatives possess significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma), with IC50 values indicating potent activity .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.70 |
| U2OS | 0.58 |
These findings suggest that further exploration into the structure–activity relationship (SAR) of imidazole-containing compounds could lead to the development of novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The compound can be synthesized via thiolysis of epoxides, where 1-methyl-1H-imidazole-2-thiol reacts with ethylene oxide derivatives under basic conditions (e.g., KOH or NaH in anhydrous THF). Key parameters include temperature control (0–25°C) to minimize side reactions and the use of inert atmospheres to prevent oxidation of the thiol group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Structural validation by H/C NMR and HRMS is critical .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- NMR : The H NMR spectrum should show a singlet for the methyl group on the imidazole ring (δ ~3.6 ppm), a triplet for the thioether-linked CH (δ ~2.8 ppm), and a broad peak for the hydroxyl group (δ ~4.5 ppm). C NMR will confirm the imidazole carbons (δ ~125–140 ppm) and the thioether carbon (δ ~35 ppm) .
- IR : A strong O–H stretch (~3300 cm) and C–S absorption (~650 cm) are diagnostic .
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and OLEX2 (for structure solution) is ideal. Key steps include slow evaporation from ethanol to grow high-quality crystals and validating hydrogen bonding (e.g., O–H⋯N interactions) to confirm molecular packing .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) against fungal CYP51 (a target for antifungal agents) can predict binding affinity. Use the compound’s minimized 3D structure (optimized with Gaussian09 at the B3LYP/6-31G* level) and compare docking poses with known antifungals like miconazole. MD simulations (NAMD or GROMACS) assess stability of ligand-target complexes .
Q. What strategies address contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Systematic DOE (Design of Experiments) can isolate variables (e.g., solvent polarity, catalyst loading). For example, DMF may accelerate reactions but increase side products vs. THF. Reproducibility checks using HRMS and elemental analysis are essential to confirm product identity. Cross-referencing with analogs (e.g., ’s pyrimidine derivatives) helps identify optimal conditions .
Q. How does substituent variation on the imidazole ring affect the compound’s physicochemical and pharmacological properties?
- Methodological Answer : SAR studies can modify the methyl group (e.g., replacing with ethyl or aryl groups) and assess impacts via:
- LogP : Measured experimentally (shake-flask method) or predicted (ChemAxon).
- Solubility : Phase-solubility diagrams in buffered solutions (pH 1.2–7.4).
- Bioactivity : Antifungal assays (MIC against Candida albicans) or dopamine receptor binding assays (for CNS applications) .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing biological activity data from high-throughput screens?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare IC values across analogs. For dose-response curves, nonlinear regression (GraphPad Prism) calculates EC and Hill coefficients. Ensure triplicate measurements and include positive controls (e.g., ketoconazole for antifungals) .
Q. How can researchers validate the environmental stability of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
